molecular formula C6H12ClN3 B2946961 1-Propyl-1H-pyrazol-5-amine hydrochloride CAS No. 2172096-53-4

1-Propyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2946961
CAS No.: 2172096-53-4
M. Wt: 161.63
InChI Key: BKPRTERJGRNSAH-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a propyl group at the 1-position and an amine group at the 5-position of the pyrazole ring, with a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazol-5-amine hydrochloride can be synthesized through various synthetic routes One common method involves the reaction of propylhydrazine with a suitable diketone or β-diketone under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

1-Propyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Propyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar pyrazole derivatives, such as 1-phenyl-1H-pyrazol-5-amine hydrochloride and 1-methyl-1H-pyrazol-5-amine hydrochloride These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

List of Similar Compounds

  • 1-Phenyl-1H-pyrazol-5-amine hydrochloride

  • 1-Methyl-1H-pyrazol-5-amine hydrochloride

  • 1-Ethyl-1H-pyrazol-5-amine hydrochloride

  • 1-Butyl-1H-pyrazol-5-amine hydrochloride

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Properties

IUPAC Name

2-propylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRTERJGRNSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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